Calpain Inhibitor VI
Overview
Description
Calpain Inhibitor VI is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored for therapeutic applications, particularly in neurodegenerative diseases, cardiovascular diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor VI typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Calpain Inhibitor VI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced specificity .
Scientific Research Applications
Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications:
Neurodegenerative Diseases: It has shown promise in preventing calpain-mediated neuronal damage in conditions such as Alzheimer’s disease and Parkinson’s disease.
Cardiovascular Diseases: The compound has been investigated for its role in reducing myocardial infarction and ischemia-reperfusion injury.
Cancer: this compound has demonstrated anti-tumor activity by inhibiting calpain-mediated processes involved in cancer cell proliferation and metastasis.
Other Applications: The compound is also explored for its potential in treating cataracts, muscular dystrophy, and inflammatory diseases
Mechanism of Action
Calpain Inhibitor VI exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic cleavage of their substrates. This inhibition disrupts various cellular processes regulated by calpains, such as cytoskeletal remodeling, signal transduction, and apoptosis. The molecular targets include calpain 1 and calpain 2, which are involved in neurodegenerative and cardiovascular diseases .
Comparison with Similar Compounds
Calpain Inhibitor I: Another potent calpain inhibitor with a different chemical structure but similar inhibitory activity.
Calpain Inhibitor II: Known for its specificity towards calpain 1 and calpain 2.
MDL28170: A widely studied calpain inhibitor with applications in neuroprotection and cancer therapy.
Uniqueness of Calpain Inhibitor VI: this compound is unique due to its high specificity and potency in inhibiting calpain activity. It has shown superior efficacy in various preclinical models compared to other inhibitors. Additionally, its favorable pharmacokinetic properties make it a promising candidate for therapeutic development .
Properties
IUPAC Name |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJWUIDLGZAXID-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-53-4 | |
Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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